molecular formula C13H13ClN2O2 B11854154 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine CAS No. 1333222-40-4

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine

Cat. No.: B11854154
CAS No.: 1333222-40-4
M. Wt: 264.71 g/mol
InChI Key: BHQHQWIQAFSDES-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is a trisubstituted pyrazine compound of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the pyrazine scaffold are extensively investigated for their potential as inhibitors of viral proteases. Specifically, structurally similar 2,5,6-trisubstituted pyrazines have been identified as potent, non-peptidic, allosteric inhibitors of the NS2B-NS3 protease of Flaviviruses, such as Zika, dengue, and West Nile virus . These inhibitors have demonstrated potent antiviral activity in cell-based assays and animal models, making the pyrazine core a valuable pharmacophore for the development of broad-spectrum antiviral agents . Beyond virology, ethoxy-substituted nitrogen-containing heterocycles are recognized as key structural motifs in oncology research. For instance, 4-ethoxyquinazoline derivatives have been established as selective and effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation, a critical target in anti-cancer drug development . The structure of this compound, featuring a chloro and methoxy-substituted phenyl ring, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. This compound is intended for research use only, strictly within laboratory settings, and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1333222-40-4

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(3-chloro-5-methoxyphenyl)-6-ethoxypyrazine

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13-8-15-7-12(16-13)9-4-10(14)6-11(5-9)17-2/h4-8H,3H2,1-2H3

InChI Key

BHQHQWIQAFSDES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CN=C1)C2=CC(=CC(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Experimental Protocol from Literature:

A mixture of 3-chloro-6-methoxypyridazine, tert-butoxy-acetic acid, and AgNO₃ in trifluoroacetic acid/water undergoes substitution at 70–80°C using ammonium persulfate as an oxidant. This yields 4-(tert-butoxymethyl)-6-chloro-3-methoxypyridazine, demonstrating the feasibility of introducing alkoxy groups under acidic conditions.

Reaction ComponentRoleConditions
AgNO₃Catalyst70–80°C, 30 min
(NH₄)₂S₂O₈Oxidizing agentAqueous environment
TFA/WaterSolvent system20 mol% concentration

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura coupling is indispensable for attaching aryl groups to the pyrazine ring. The synthesis of 6-isopropoxy-2,3-bis(4-methoxyphenyl)pyrazine exemplifies this approach, where a 5-iodo intermediate undergoes coupling with arylboronic acids. For 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine, a similar strategy could involve:

  • Iodination of a 6-chloropyrazine precursor at the 5-position.

  • Suzuki coupling with 3-chloro-5-methoxybenzeneboronic acid.

Case Study from PMC:

A 5-iodo-6-chloropyrazine intermediate (synthesized via iodination with N-iodosuccinimide) undergoes Suzuki coupling with arylboronic acids using Pd(dppf)Cl₂ as a catalyst. The reaction proceeds under CO atmosphere (50 psi) at 70°C, achieving yields up to 85%.

Protection-Deprotection Strategies in Multi-Step Synthesis

Protecting groups are essential for managing reactivity in multi-step syntheses. The tert-butoxycarbonyl (Boc) group is widely used to protect amines and alcohols. For instance, Boc-protected piperidinemethanol is employed in Mitsunobu reactions to introduce alkoxy groups, followed by acidic deprotection.

Example Reaction:

A Boc-protected intermediate, 4-(tert-butoxymethyl)-6-chloro-3-methoxypyridazine, is deprotected using trifluoroacetic acid to yield the free alcohol, which is subsequently ethoxylated.

Optimization of Reaction Conditions and Purification Techniques

Optimizing reaction parameters is crucial for maximizing yields and purity. Key factors include:

Temperature and Solvent Effects:

  • Ethoxylation : Conducted at 70°C in methanol to ensure complete substitution while minimizing side reactions.

  • Column Chromatography : Purification using petroleum ether/ethyl acetate (6:1) effectively separates regioisomers.

Yield Data from Literature:

StepYieldPurity
Substitution reaction36%>95%
Suzuki coupling72%98%

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrazines with various functional groups.

Scientific Research Applications

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, along with the ethoxy group on the pyrazine ring, allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on pyrazine derivatives significantly alter their electronic profiles and applications:

Compound Name Substituents Key Electronic Effects Reference
2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine - 3-Cl, 5-OCH₃ on phenyl; 6-OCH₂CH₃ on pyrazine - Cl (EWG) reduces electron density; OCH₃ and OCH₂CH₃ (EDGs) enhance resonance stabilization.
2-Ethoxypyrazine - 6-OCH₂CH₃ on pyrazine - Ethoxy group at position 6 facilitates thermal elimination due to π-bond order effects.
2-Methoxy-3-(1-methylpropyl)pyrazine - 2-OCH₃; 3-isobutyl on pyrazine - Methoxy enhances aromaticity; bulky isobutyl increases steric hindrance.
5-Isopropyl-2-methylpyrazine - 2-CH₃; 5-isopropyl on pyrazine - Methyl and isopropyl groups provide lipophilicity, suitable for flavoring applications.

Thermal Stability and Reactivity

Ethoxy-substituted pyrazines exhibit varied thermal elimination rates depending on substituent positions:

  • 2-Ethoxypyrazine undergoes elimination at 650 K with a relative rate of 0.545 (vs. 2-ethoxypyridine = 1).
  • 3-Chloro-6-ethoxypyridazine shows a higher rate (9.68) due to increased C–N π-bond order .

The target compound’s 6-ethoxy group may confer moderate thermal stability, while the 3-chloro-5-methoxyphenyl group could hinder elimination by introducing steric bulk .

Physicochemical Properties

Substituents critically influence solubility, melting points, and spectral properties:

Compound Name Solubility (LogP) Melting Point (°C) Notable Properties
This compound ~3.2 (estimated) Not reported - UV absorption at ~270 nm (conjugated system).
Methyl 5-chloro-6-methylpyrazine-2-carboxylate 1.8 110–112 - Polar ester group enhances water solubility.
2-Ethenyl-6-methylpyrazine 1.5 Liquid at RT - Volatile, used in fragrance formulations.

Key Insight : The target compound’s higher LogP (vs. ester derivatives) suggests improved lipid solubility, favoring pharmacokinetic profiles .

Biological Activity

2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The compound's structure features a pyrazine ring substituted at the 2 and 6 positions, which is crucial for its biological activity.

Antiviral Properties

Recent studies have identified a series of pyrazine derivatives, including compounds similar to this compound, as potent inhibitors of viral proteases, particularly those associated with Zika virus and other flaviviruses. These compounds exhibit IC50 values in the low nanomolar range, indicating strong inhibitory effects on viral replication. For instance, derivatives have shown IC50 values as low as 130 nM against Zika virus protease (ZVpro) .

Antimicrobial Activity

Pyrazine derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain structural modifications enhance the antibacterial activity against various pathogens. The presence of electron-withdrawing groups, like chlorine and methoxy substituents in the aromatic ring, has been associated with increased potency against Gram-positive and Gram-negative bacteria.

Antitumor Activity

Research indicates that compounds with pyrazine scaffolds can exhibit antitumor effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The following table summarizes key findings from SAR studies:

Compound ModificationObserved Effect on ActivityReference
Addition of chlorine at position 3Increased antiviral potency
Methoxy group at position 5Enhanced antibacterial activity
Ethoxy group at position 6Improved solubility and bioavailability

Case Studies

Several case studies highlight the efficacy of pyrazine derivatives in therapeutic contexts:

  • Zika Virus Inhibition : A study demonstrated that a related pyrazine compound significantly reduced Zika virus replication in cell cultures, correlating with its ability to inhibit ZVpro effectively .
  • Antibacterial Screening : In a screening assay against a panel of bacterial strains, derivatives showed promising results, particularly those modified with halogen substituents which enhanced binding affinity to bacterial targets .
  • Cancer Cell Apoptosis : Research on cancer cell lines revealed that certain pyrazine derivatives could trigger apoptotic pathways, suggesting potential use in cancer therapy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-5-methoxyphenyl)-6-ethoxypyrazine?

  • Methodological Answer : A common approach involves coupling halogenated pyrazine intermediates with substituted aryl groups. For example, nucleophilic aromatic substitution (SNAr) can be employed using 3-chloro-5-methoxyphenylboronic acid and 6-ethoxypyrazine derivatives. Solvents like dimethylformamide (DMF) or acetonitrile, combined with catalysts such as potassium carbonate, are typically used to facilitate coupling . Purification often involves column chromatography or recrystallization to isolate the target compound .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic ring integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C-O-C ether stretches).
    Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in complex spectra .

Q. What purification methods are optimal for this compound?

  • Methodological Answer : Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted starting materials. For higher purity, preparative HPLC or silica gel chromatography (eluting with gradients of ethyl acetate in hexane) is recommended. Monitor fractions via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products.
  • Photostability : Expose to UV light (300–400 nm) and monitor changes using UV-Vis spectroscopy.
  • Humidity Testing : Store at 75% relative humidity; track hydrolysis via 1^1H NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Employ design of experiments (DoE) to screen variables:

  • Solvent Polarity : Test DMF, DMSO, or THF to optimize SNAr reactivity.
  • Catalyst Screening : Compare K2_2CO3_3, Cs2_2CO3_3, or Pd-based catalysts.
  • Temperature : Perform reactions at 80–120°C and monitor via in-situ FTIR.
    Computational tools (e.g., density functional theory) can predict transition-state energetics to guide optimization .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Dose-Response Curves : Generate IC50_{50}/EC50_{50} values across multiple replicates.
  • Off-Target Profiling : Use kinase or GPCR panels to identify unintended interactions.
    Cross-validate with structural analogs to isolate substituent-specific effects .

Q. What computational strategies are effective for predicting reactivity or binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors).
  • Reaction Path Analysis : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction mechanisms (e.g., SNAr transition states).
  • Machine Learning : Train models on existing pyrazine datasets to predict solubility or bioactivity .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified methoxy/ethoxy groups (e.g., replace Cl with F or CF3_3) .
  • Scaffold Hopping : Replace the pyrazine core with triazine or pyrimidine rings while retaining key substituents.
  • Pharmacophore Mapping : Use software like MOE or Phase to identify critical interaction points.
    Test analogs in functional assays (e.g., enzyme inhibition) and correlate results with computed descriptors (e.g., LogP, polar surface area) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity of similar pyrazine derivatives?

  • Methodological Answer :

  • Strain-Specificity : Re-test compounds against standardized bacterial strains (e.g., ATCC references) under identical MIC assay conditions.
  • Biofilm vs. Planktonic Assays : Compare activity in both models to assess context-dependent efficacy.
  • Metabolomic Profiling : Use LC-MS to identify microbial metabolite shifts that may modulate compound efficacy .

Tables for Key Data

Parameter Typical Range/Value Reference
Melting Point120–125°C
HPLC Retention Time8.2 min (C18, 70:30 ACN:H2_2O)
LogP (Calculated)2.8–3.2
Solubility in PBS0.12 mg/mL

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